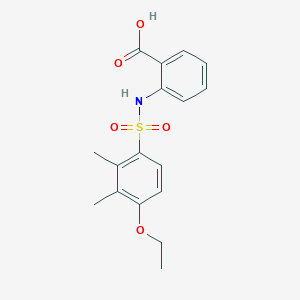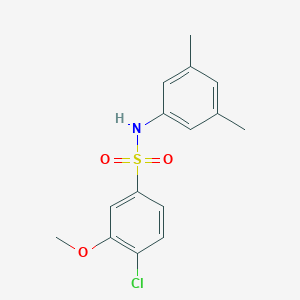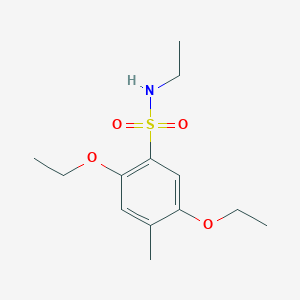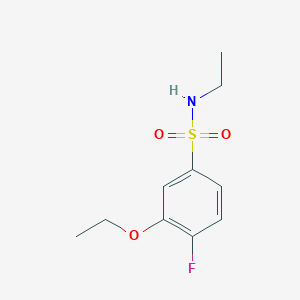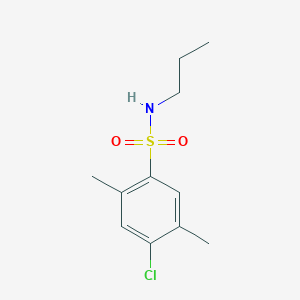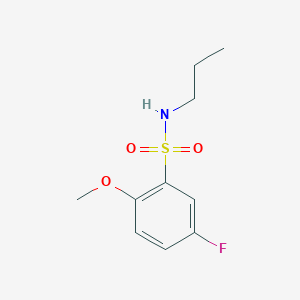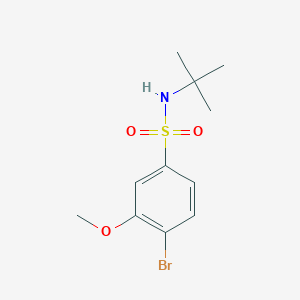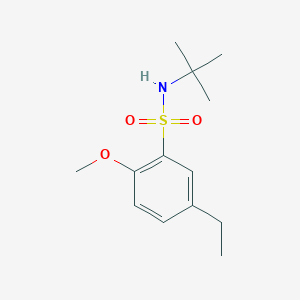![molecular formula C18H16N4O3 B498082 4-{[(5-metil-1-fenil-1H-1,2,3-triazol-4-il)carbonil]amino}benzoato de metilo CAS No. 924840-92-6](/img/structure/B498082.png)
4-{[(5-metil-1-fenil-1H-1,2,3-triazol-4-il)carbonil]amino}benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate” is a compound that contains a triazole moiety . Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of similar triazole compounds has been achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
The molecular structure of triazole compounds, including “methyl 4-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate”, can be established by NMR and MS analysis .Chemical Reactions Analysis
The chemical reactions involving triazole compounds can be analyzed using IR spectroscopy . For example, the IR spectrum of a similar compound shows peaks at 3134 cm−1 (C–H str, triazole), 3062, 2920, 2845, 2756 (C–H str, CHO), 1685 (C=O str), 1602, 1500, 1456, 1303, 1251 (C–O str), 1165, 1109 (C–O str), 1002, 869, 837, 756, 642, 513 .Physical and Chemical Properties Analysis
The physical and chemical properties of triazole compounds can be analyzed using various spectroscopic techniques. For example, 1H NMR and 13C NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Aplicaciones Científicas De Investigación
Agentes antiproliferativos
Los compuestos con estructuras de 1,2,3-triazol se han estudiado por sus efectos antiproliferativos contra varias líneas celulares de cáncer. Por ejemplo, un estudio publicado en IntechOpen analiza el uso de un compuesto que contiene triazol como un potente agente antiproliferativo contra las células MV4-11 .
Inducción de apoptosis
Se ha demostrado que algunos derivados de triazol inducen la apoptosis en las células cancerosas. Un estudio de RSC Publishing detalló cómo un compuesto específico de triazol indujo la apoptosis en las células BT-474 .
Actividad antitubercular
Los compuestos de triazol también se han evaluado por su actividad antitubercular contra Mycobacterium tuberculosis, como se analiza en un artículo de BMC Chemistry .
Unión enzimática
La capacidad de los 1,2,3-triazoles para unirse a varias enzimas mediante enlaces de hidrógeno los ha convertido en una fuente de inspiración para los químicos medicinales, lo que podría sugerir posibles aplicaciones en la inhibición o modulación de enzimas .
Híbridos antiproliferativos
Se han sintetizado y evaluado compuestos híbridos que combinan estructuras de triazol con otros farmacóforos por sus propiedades antiproliferativas, como se menciona en otro artículo de BMC Chemistry .
Mecanismo De Acción
Target of Action
It is known that triazole derivatives, which this compound is a part of, are capable of binding to a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets within the body.
Mode of Action
It is known that the triazole ring can act as a hydrogen bond acceptor and donor simultaneously , offering various types of binding to the target enzyme. Additionally, interactions of π-π type occur between identical tolyl groups of neighboring molecules . This suggests that the compound could interact with its targets through these mechanisms, leading to changes in the function of the targets.
Biochemical Pathways
Given the broad range of potential targets and the known biological activities of similar triazole derivatives , it is likely that this compound could affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
It is known that the chemical stability of triazole derivatives, including this compound, is high . This suggests that the compound could potentially have good bioavailability.
Result of Action
It is known that triazole derivatives have diverse biological activities . This suggests that the compound could potentially have a variety of effects at the molecular and cellular level.
Action Environment
It is known that the chemical stability of triazole derivatives, including this compound, is high . This suggests that the compound could potentially maintain its action and efficacy in a variety of environmental conditions.
Direcciones Futuras
Triazole compounds have shown potential in various fields, especially in medicinal chemistry . They could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Therefore, future research could focus on exploring the therapeutic potentials of “methyl 4-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate” and similar compounds.
Propiedades
IUPAC Name |
methyl 4-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-12-16(20-21-22(12)15-6-4-3-5-7-15)17(23)19-14-10-8-13(9-11-14)18(24)25-2/h3-11H,1-2H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTMCDPYGRONPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amine](/img/structure/B497999.png)
